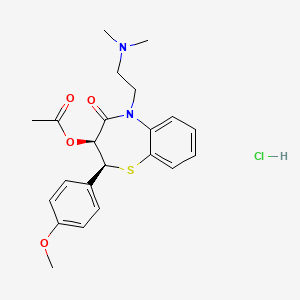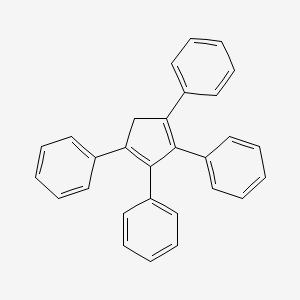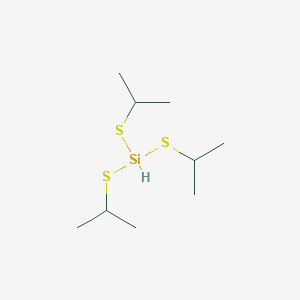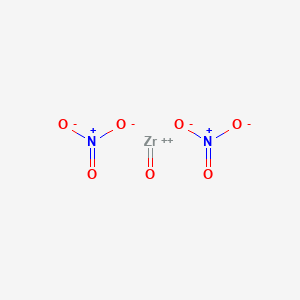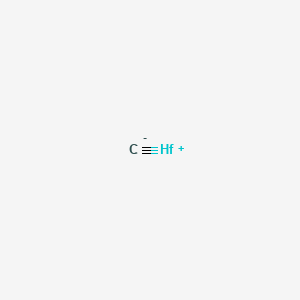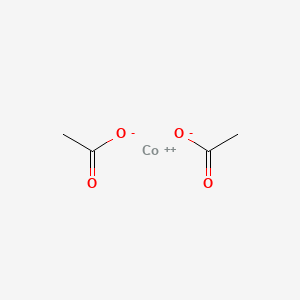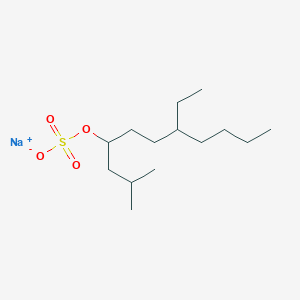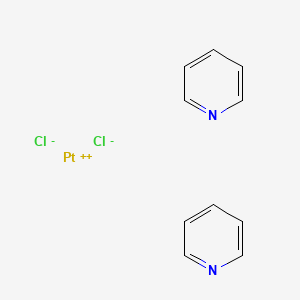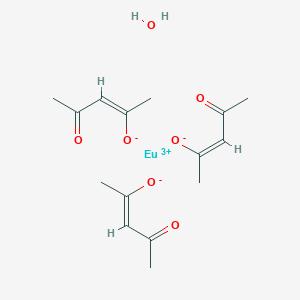
europium(3+);(Z)-4-oxopent-2-en-2-olate;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method to prepare europium(III) 2,4-pentanedionate hydrate involves dissolving europium salts in a solution of 2,4-pentanedione (acetylacetone). The solution is then subjected to evaporation or cooling to induce crystallization .
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, ensuring high purity and consistency. The process involves careful control of reaction conditions, such as temperature and pH, to optimize yield and purity .
Types of Reactions:
Oxidation and Reduction: Europium(III) 2,4-pentanedionate hydrate can undergo redox reactions, where europium can be reduced from Eu(III) to Eu(II) or oxidized back to Eu(III).
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various ligands such as phosphines, amines, and other chelating agents.
Major Products:
Oxidation Products: Europium(III) oxide.
Reduction Products: Europium(II) complexes.
Substitution Products: Europium complexes with new ligands.
Aplicaciones Científicas De Investigación
Europium(III) 2,4-pentanedionate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and in the preparation of carbon nanostructures.
Biology: Utilized in the development of fluorescent probes and markers due to the unique luminescent properties of europium ions[][4].
Medicine: Investigated for potential use in imaging and diagnostic applications, leveraging its luminescent properties[][4].
Industry: Employed in the production of phosphors for fluorescent lamps, LEDs, and display screens[][4].
Mecanismo De Acción
The mechanism by which europium(III) 2,4-pentanedionate hydrate exerts its effects is primarily through its ability to form stable complexes with various ligands. The europium ion can coordinate with multiple donor atoms, creating a stable structure that can participate in various chemical reactions. The luminescent properties of europium are due to electronic transitions within the europium ion, which can be harnessed in various applications .
Comparación Con Compuestos Similares
Europium(III) chloride: Another europium compound used in similar applications but with different solubility and reactivity properties.
Europium(III) nitrate: Used in luminescent materials and as a precursor for other europium compounds.
Europium(III) oxide: A common europium compound used in phosphors and ceramics.
Uniqueness: Europium(III) 2,4-pentanedionate hydrate is unique due to its specific coordination chemistry and the stability of its complexes. Its solubility in organic solvents and its ability to form luminescent complexes make it particularly valuable in research and industrial applications .
Propiedades
IUPAC Name |
europium(3+);(Z)-4-oxopent-2-en-2-olate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Eu.H2O/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;1H2/q;;;+3;/p-3/b3*4-3-;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDOQTGHEKXAIO-KJVLTGTBSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Eu+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.[Eu+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23EuO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B7801318.png)
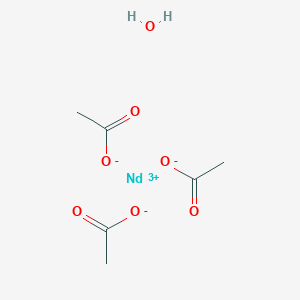

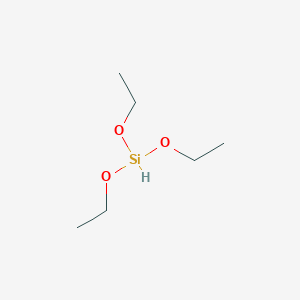
![3-(2-Methylbenzo[e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonic acid;hydroxide](/img/structure/B7801343.png)
